molecular formula C12H14N4O B11772325 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide

Cat. No.: B11772325
M. Wt: 230.27 g/mol
InChI Key: XBOHOUQJZMJSLZ-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-(4-pyridin-3-ylimidazol-1-yl)butanamide

InChI

InChI=1S/C12H14N4O/c13-12(17)4-2-6-16-8-11(15-9-16)10-3-1-5-14-7-10/h1,3,5,7-9H,2,4,6H2,(H2,13,17)

InChI Key

XBOHOUQJZMJSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN(C=N2)CCCC(=O)N

Origin of Product

United States

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